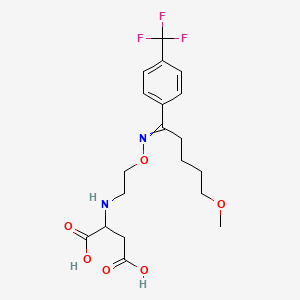
N-(2-Succinyl) Fluvoxamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-(2-Succinyl) Fluvoxamine is a derivative of Fluvoxamine, which is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder . The primary target of Fluvoxamine is the serotonin reuptake pump of the neuronal membrane . It also has a strong affinity for the sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .
Mode of Action
Fluvoxamine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . As an agonist for the sigma-1 receptor, it controls inflammation
Biochemical Pathways
Fluvoxamine’s agonism on S1R potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells . It modulates innate and adaptive immune responses and is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .
Pharmacokinetics
Fluvoxamine is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Its brain elimination half-life is significantly shorter than that of combined fluoxetine-norfluoxetine . Fluvoxamine’s brain-to-plasma-half-life-ratio is 2.2
Result of Action
The result of Fluvoxamine’s action is the reduction in symptoms of obsessive-compulsive disorder . It also has implications in COVID-19 treatment due to its potential to dampen cytokine storm
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Succinyl) Fluvoxamine involves the reaction of fluvoxamine with succinic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions . The reaction is catalyzed by a base such as triethylamine, which facilitates the formation of the succinyl derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: N-(2-Succinyl) Fluvoxamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the succinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N-(2-Succinyl) Fluvoxamine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies related to the metabolism and pharmacokinetics of fluvoxamine.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in analytical methods.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis .
Comparison with Similar Compounds
N-(2-Succinyl) Fluvoxamine can be compared with other fluvoxamine derivatives and SSRIs. Some similar compounds include:
Fluvoxamine: The parent compound, used as an antidepressant and anti-obsessional agent.
N-(2-Hydroxyethyl) Fluvoxamine: Another derivative with similar pharmacological properties.
Sertraline: Another SSRI with a different chemical structure but similar therapeutic effects
Uniqueness: this compound is unique due to its succinyl group, which imparts distinct chemical and pharmacological properties. This makes it valuable in research for studying the metabolism and effects of fluvoxamine derivatives .
Properties
CAS No. |
259526-43-7 |
|---|---|
Molecular Formula |
C19H25F3N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid |
InChI |
InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
NAYFERHDYLITGX-BUVRLJJBSA-N |
SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Isomeric SMILES |
COCCCC/C(=N\OCCNC(CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Synonyms |
N-[2-[[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]aspartic Acid; EP Impurity C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)
![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)




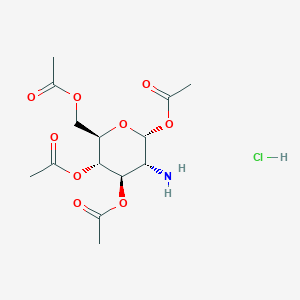

![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)
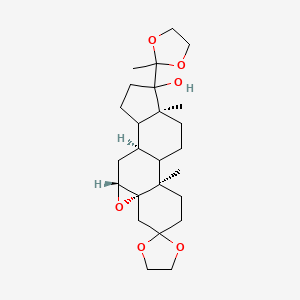
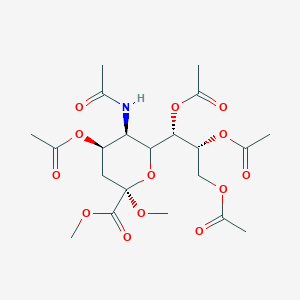
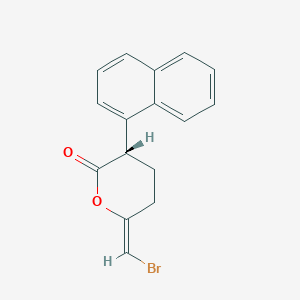
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

